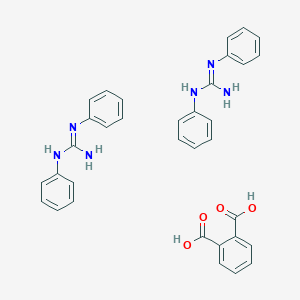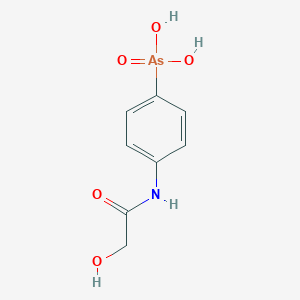
Inosinic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inosinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Inosinsäure übt ihre Wirkungen über verschiedene Mechanismen aus:
Wirkmechanismus
Target of Action
Inosinic acid, also known as inosine monophosphate (IMP), is a nucleotide that plays a crucial role in purine biosynthesis and degradation . It acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . The primary targets of this compound are believed to be the adenosine receptor family members, including A1, A2A, A2B, and A3 G-protein coupled receptors .
Mode of Action
This compound interacts with its targets in both receptor-dependent and independent manners . The receptor-mediated function of this compound is thought to be related to the adenosine receptor family . It also acts as a second messenger of signal transduction in cells with diverse functional abilities in different pathological states .
Biochemical Pathways
This compound is an essential metabolite for purine biosynthesis and degradation . It is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly . It is also generated by the action of 5′-nucleotidase on inosine monophosphate (IMP) . This compound can be metabolized into hypoxanthine, xanthine, and uric acid . These biochemical pathways are critical for various biological processes, including RNA editing, metabolic enzyme activity, and signaling pathways .
Pharmacokinetics
The cell membrane transport of this compound is mediated by equilibrative and concentrative nucleoside transporters . .
Result of Action
This compound has been found to have a variety of effects at the molecular and cellular levels. It has been associated with anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner . It also impacts host immune and inflammatory functions . Furthermore, this compound treatment leads to increased serum levels of uric acid, resulting in protection against intestinal injury via antioxidative effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between this compound and gut microbiota . This suggests that the gut microbiota can influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Inosinic acid is an essential metabolite for purine biosynthesis and degradation . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it can be formed by the deamination of adenosine monophosphate by AMP deaminase . It also interacts with the enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase, which hydrolyzes inosine triphosphate (ITP), releasing pyrophosphate and IMP .
Cellular Effects
This compound impacts various types of cells and cellular processes . It influences cell function by regulating RNA editing, metabolic enzyme activity, and signaling pathways . For instance, it has been found to modulate host immune and inflammatory functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can be metabolized into hypoxanthine, xanthine, and uric acid .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that this compound combined with antiviral and antioxidant drugs produces a protective effect, with increased survival and decreased lung pathologies, in influenza H3N2 virus-infected mice .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Inosinsäure kann durch Desaminierung von Adenosinmonophosphat durch das Enzym Adenosinmonophosphat-Deaminase synthetisiert werden . Die Synthese beginnt mit einer Verbindung namens 5-Phosphoribosyl-1-pyrophosphat. Enzyme, die an der Synthese von Inosinsäure beteiligt sind, bilden in der Zelle einen Multienzymkomplex .
Industrielle Produktionsverfahren: In der Lebensmittelindustrie wird Inosinsäure oft aus Abfällen der Fleischindustrie wie Hühnernebenprodukten gewonnen . Die Verbindung wird extrahiert und gereinigt, um als Geschmacksverstärker verwendet zu werden. Die industrielle Produktion beinhaltet Hydrolyse und enzymatische Reaktionen, um hochreine Inosinsäure zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Inosinsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Sie kann zu Inosin hydrolysiert werden, und sie kann auch durch enzymatische Reaktionen in Adenosinmonophosphat oder Guanosinmonophosphat umgewandelt werden .
Häufige Reagenzien und Bedingungen:
Reduktion: Reduktionsreaktionen beinhalten typischerweise die Umwandlung von Inosinsäure in Inosin.
Substitution: Substitutionsreaktionen können in Gegenwart bestimmter Enzyme auftreten, die die Umwandlung von Inosinsäure in andere Nukleotide erleichtern.
Hauptprodukte:
Inosin: Wird durch Hydrolyse von Inosinsäure gebildet.
Adenosinmonophosphat: Wird durch Ersetzen der Carbonylgruppe an Position 6 von Inosinsäure durch eine Aminogruppe gebildet.
Guanosinmonophosphat: Wird durch Oxidation von Inosinsäure zu Xanthylat gebildet, gefolgt von der Addition einer Aminogruppe an Kohlenstoff 2.
Vergleich Mit ähnlichen Verbindungen
Inosinsäure kann mit anderen Nukleotiden wie Adenosinmonophosphat und Guanosinmonophosphat verglichen werden:
Adenosinmonophosphat: Unterscheidet sich von Inosinsäure durch das Vorhandensein einer Aminogruppe anstelle einer Carbonylgruppe an der Position 6.
Ähnliche Verbindungen:
- Dinatriuminosinat (E631)
- Dikaliuminosinat (E632)
- Calciuminoinstat (E633)
Diese Verbindungen werden als Geschmacksverstärker verwendet und haben ähnliche Stoffwechselwege wie Inosinsäure .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZFWQUAKGDAV-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O8P | |
| Record name | INOSINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30918-54-8 | |
| Record name | Polyinosinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30918-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80948097 | |
| Record name | 5'-Inosinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or powder, Solid | |
| Record name | INOSINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Inosinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, slightly soluble in ethanol | |
| Record name | INOSINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
131-99-7 | |
| Record name | Inosinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inosinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosinic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Inosinic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5'-Inosinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine 5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INOSINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAO7US05G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Inosinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of inosinic acid in food?
A1: this compound is renowned for its significant contribution to the umami taste, often described as a savory or meaty flavor, in various foodstuffs [, ].
Q2: How does this compound enhance flavor?
A2: While nearly tasteless on its own at typical concentrations, this compound exhibits a synergistic effect with other flavor compounds, particularly glutamic acid (monosodium glutamate). This interaction significantly amplifies the perceived savory taste, making food more palatable [, ].
Q3: Does this compound contribute to the unique taste of Katsuobushi stock?
A3: Research suggests that this compound plays a dominant role in the delectable, meaty flavor profile of Katsuobushi stock, further enhanced by the presence of various amino acids, excluding histidine [].
Q4: How does the this compound content change during bread fermentation?
A4: Fermentation with baker’s yeast (Saccharomyces cerevisiae) generally leads to a more than two-fold increase in the this compound content of bread, contributing to its desirable flavor [].
Q5: Which types of flour yield higher this compound levels in bread?
A5: Dough prepared from hard wheat flour has been shown to contain significantly higher this compound concentrations compared to dough made from medium or soft wheat flour [].
Q6: Do processing methods influence this compound levels in fish products?
A6: this compound levels in marine products vary. While fresh vertebrate meat is rich in it, processed products like boiled, dried, or canned fish generally exhibit higher levels due to the thermal inactivation of enzymes responsible for this compound degradation during processing [].
Q7: How is this compound biosynthesized?
A8: this compound biosynthesis involves a complex metabolic pathway. Studies highlight the role of enzymes like phosphoribosyl pyrophosphate amidotransferase, phosphoribosyl glycinamide formyltransferase, and others in this process [].
Q8: What is the role of manganese ions in this compound production?
A9: Manganese ions (Mn2+) significantly influence both the yield of this compound and the morphology of Brevibacterium ammoniagenes cells during microbial conversion of hypoxanthine to this compound. Specifically, Mn2+ regulates DNA synthesis, and its absence leads to unbalanced growth and cell lysis, impacting this compound production [].
Q9: How does the availability of adenine affect this compound accumulation in bacterial cultures?
A10: High adenine concentrations inhibit this compound accumulation in cultures of an adenine-auxotrophic Micrococcus glutamicus mutant. Optimal this compound production occurs at suboptimal adenine levels sufficient for growth, suggesting a regulatory role of adenine in this compound biosynthesis [, ].
Q10: Can dietary this compound be directly incorporated into broiler meat?
A12: Supplementing broiler diets with this compound has been shown to increase its deposition in both breast and thigh muscle, indicating the potential for direct incorporation from dietary sources [].
Q11: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C10H13N4O8P, and its molecular weight is 348.21 g/mol.
Q12: What analytical techniques are used to quantify this compound?
A12: Various analytical methods are employed to determine this compound levels, including:
- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for quantifying this compound in various matrices, including animal muscles, flavor pastes, and beer [, , , ].
- Ion Exchange Chromatography: Facilitates the separation and quantification of this compound, particularly in studies investigating its formation and degradation [, , ].
- Spectrophotometry: Often used in conjunction with chromatographic techniques to quantify this compound based on its UV absorbance properties [, , ].
- Capillary Electrophoresis: Provides a rapid and accurate method for determining this compound content in animal muscles [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
![1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B86977.png)

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)




